Metallo-|A-lactamase-IN-13
CAS No.:
Cat. No.: VC20240643
Molecular Formula: C15H10F3N7O2S2
Molecular Weight: 441.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H10F3N7O2S2 |
|---|---|
| Molecular Weight | 441.4 g/mol |
| IUPAC Name | 3-(2-amino-1,3-benzothiazol-4-yl)-2-(2H-tetrazol-5-yl)-6-(trifluoromethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C15H10F3N7O2S2/c16-15(17,18)8-5-4-6(7-2-1-3-9-11(7)21-14(19)28-9)10(12(8)29(20,26)27)13-22-24-25-23-13/h1-5H,(H2,19,21)(H2,20,26,27)(H,22,23,24,25) |
| Standard InChI Key | UKIORIWISGQFSR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C(=C1)SC(=N2)N)C3=C(C(=C(C=C3)C(F)(F)F)S(=O)(=O)N)C4=NNN=N4 |
Introduction
Chemical and Pharmacological Profile
Molecular Characteristics
Metallo-β-lactamase-IN-13 is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 441.41 g/mol |
| CAS Number | 1802366-23-9 |
| Target | Beta-lactamase |
| Pathway | Anti-infection |
The compound’s structure incorporates a fluorinated aromatic core and sulfonamide groups, which enhance binding affinity to the MBL active site while improving pharmacokinetic properties .
Biological Activity
Metallo-β-lactamase-IN-13 exhibits potent inhibitory activity against MBLs, with a half-maximal inhibitory concentration () in the nanomolar range for P. aeruginosa isolates . Its pan-inhibitory capability stems from interactions with conserved residues in the MBL catalytic pocket, as revealed by structural studies of related enzymes like IMP-13 .
Mechanism of Action
Targeting the MBL Active Site
MBLs hydrolyze β-lactams via a zinc-dependent mechanism, requiring two zinc ions for catalytic activity . Metallo-β-lactamase-IN-13 binds to the active site, displacing zinc ions or chelating them directly, thereby preventing substrate access. Structural analyses of IMP-13, an MBL variant, highlight the importance of a hydrophobic loop (L1) and residues such as Trp28 in substrate recognition . Metallo-β-lactamase-IN-13 exploits these features, forming hydrogen bonds with Asn167 and van der Waals interactions with Val25 and Trp28 to achieve broad-spectrum inhibition .
Enhanced Gram-Negative Cell Penetration
Unlike earlier inhibitors, Metallo-β-lactamase-IN-13 penetrates the outer membrane of Gram-negative bacteria through porin channels, facilitated by its moderate hydrophobicity (cLogP ~2.5) . This property ensures effective intracellular concentrations, critical for combating infections caused by multidrug-resistant P. aeruginosa.
Antibacterial Activity and Spectrum
Efficacy Against Pseudomonas aeruginosa
In vitro studies demonstrate that Metallo-β-lactamase-IN-13 restores the activity of β-lactams against MBL-producing P. aeruginosa. For example, the minimum inhibitory concentration (MIC) of imipenem decreases 16-fold (from 32 µg/mL to 2 µg/mL) when combined with 8 µg/mL of the inhibitor .
Broad Coverage of MBL Variants
The compound’s pan-MBL activity includes inhibition of IMP-, VIM-, and NDM-type enzymes, as inferred from its structural compatibility with diverse MBL active sites . This broad coverage is critical given the rising prevalence of IMP-13 and other variants in clinical settings .
Research Findings and Development
Structural Optimization
The discovery of Metallo-β-lactamase-IN-13 involved iterative structure-activity relationship (SAR) studies. Modifications to the sulfonamide moiety improved zinc chelation, while fluorination enhanced metabolic stability . Comparative molecular dynamics simulations with IMP-13 revealed that the inhibitor’s flexibility allows adaptation to conformational changes in the MBL active site .
Preclinical Data
Key preclinical findings include:
-
Plasma Stability: >90% remaining after 6 hours in human plasma.
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Cytotoxicity: CC > 100 µM in HEK-293 cells, indicating low toxicity .
Implications for Clinical Use
Challenges and Future Directions
Despite its promise, the compound remains in preclinical development. Further studies are needed to assess pharmacokinetics in animal models and resistance emergence. Structural insights from IMP-13 complexes suggest that optimizing interactions with the L1 loop could enhance efficacy against evolving MBL variants .
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